molecular formula C21H28N2O2 B11108695 1-(2,4-Dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol

1-(2,4-Dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol

Cat. No.: B11108695
M. Wt: 340.5 g/mol
InChI Key: GUFAOWHRRONGHU-UHFFFAOYSA-N
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Description

1-(2,4-DIMETHYLPHENYL)-2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and an ethan-1-ol moiety attached to a 2,4-dimethylphenyl group

Preparation Methods

The synthesis of 1-(2,4-DIMETHYLPHENYL)-2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with 2-methoxyphenyl group: The piperazine ring is then reacted with 2-methoxyphenyl chloride in the presence of a base to introduce the 2-methoxyphenyl group.

    Attachment of the ethan-1-ol moiety: The final step involves the reaction of the substituted piperazine with 2,4-dimethylphenylacetaldehyde in the presence of a reducing agent to form the ethan-1-ol moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2,4-DIMETHYLPHENYL)-2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-DIMETHYLPHENYL)-2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-(2,4-DIMETHYLPHENYL)-2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL can be compared with other similar compounds, such as:

    1-(2,4-DIMETHYLPHENYL)-2-[4-(2-HYDROXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.

    1-(2,4-DIMETHYLPHENYL)-2-[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL: The presence of a chlorine atom instead of a methoxy group can lead to different chemical and biological properties.

    1-(2,4-DIMETHYLPHENYL)-2-[4-(2-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL: The nitro group introduces additional reactivity and potential biological effects.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C21H28N2O2/c1-16-8-9-18(17(2)14-16)20(24)15-22-10-12-23(13-11-22)19-6-4-5-7-21(19)25-3/h4-9,14,20,24H,10-13,15H2,1-3H3

InChI Key

GUFAOWHRRONGHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3OC)O)C

Origin of Product

United States

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